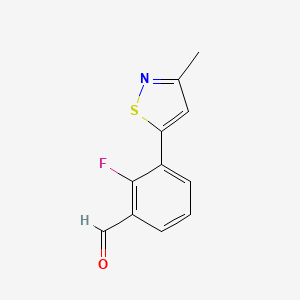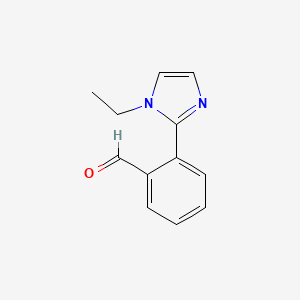![molecular formula C13H16ClF3N2 B13200371 2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The presence of the trifluoromethyl group in the compound enhances its pharmacological properties, making it a compound of interest in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves several steps. One common method includes the trifluoromethylation of secondary amines using CF3SO2Na, which provides good functional group tolerance and mild reaction conditions . The industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the indole nucleus. Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles.
Applications De Recherche Scientifique
2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its overall pharmacological effects .
Comparaison Avec Des Composés Similaires
2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride can be compared with other indole derivatives and trifluoromethyl-containing compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Another trifluoromethyl-containing compound with similar chemical properties.
1-{8-[ (Het)arylmethoxy]-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl}ethan-1-amine derivatives: Compounds with antibacterial activity and similar structural features. The uniqueness of this compound lies in its specific combination of the indole nucleus and the trifluoromethyl group, which imparts distinct pharmacological properties.
Propriétés
Formule moléculaire |
C13H16ClF3N2 |
|---|---|
Poids moléculaire |
292.73 g/mol |
Nom IUPAC |
2-[7-ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C13H15F3N2.ClH/c1-2-8-4-3-5-9-10(6-7-17)12(13(14,15)16)18-11(8)9;/h3-5,18H,2,6-7,17H2,1H3;1H |
Clé InChI |
LQDGCKGSWHDUPC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=C(N2)C(F)(F)F)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13200295.png)
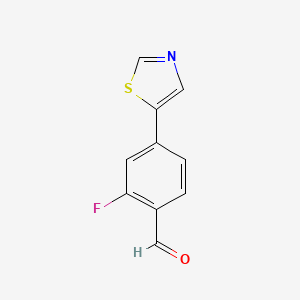

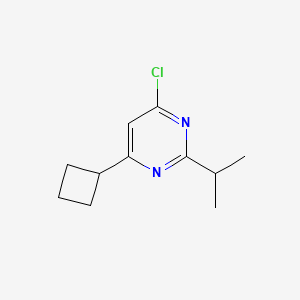
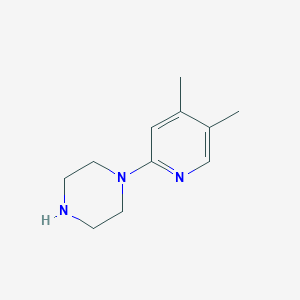
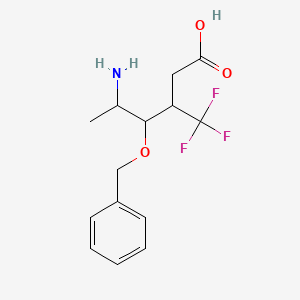
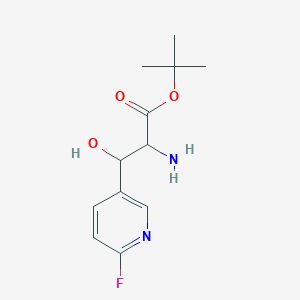


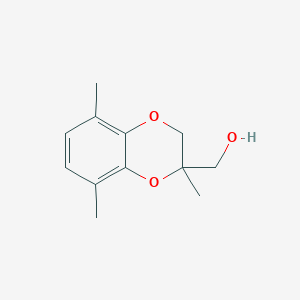
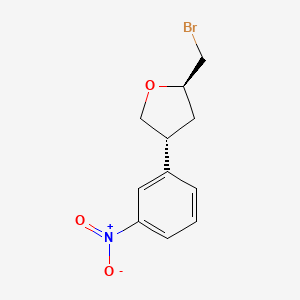
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
